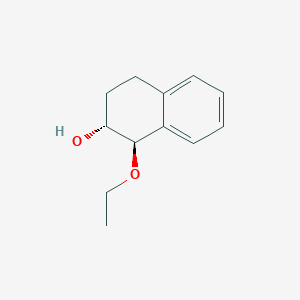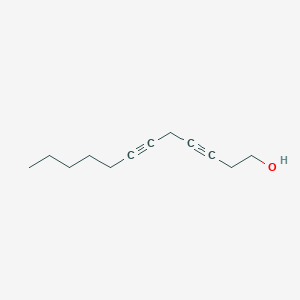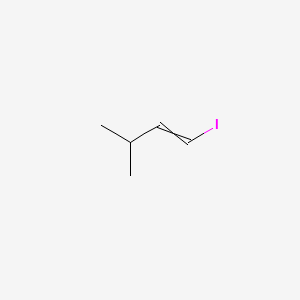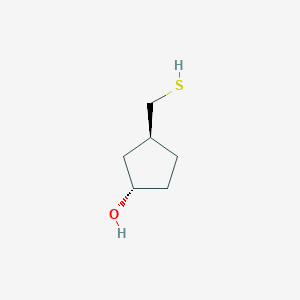
Ethyl 2,4-bis(diethoxyphosphoryl)butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2,4-bis(diethoxyphosphoryl)butanoate is an organic compound with the molecular formula C10H21O5P. It is a diethyl ester of phosphonobutanoic acid and is known for its applications in various chemical reactions and industrial processes. This compound is characterized by its ability to form stable bonds with other molecules, making it a valuable reagent in synthetic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 2,4-bis(diethoxyphosphoryl)butanoate can be synthesized through a multi-step reaction process. One common method involves the reaction of diethoxyphosphoryl-acetic acid ethyl ester with sodium hydride in 1,2-dimethoxyethane at room temperature. The mixture is then heated to 60°C with the addition of ethyl bromide, resulting in the formation of the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale reactions under controlled conditions. The use of automated reactors and precise temperature control ensures high yields and purity of the final product. The process often includes purification steps such as flash chromatography to remove impurities and obtain a colorless oil .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2,4-bis(diethoxyphosphoryl)butanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert it into phosphonates.
Substitution: It can participate in nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various phosphonic acids, phosphonates, and substituted derivatives, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Ethyl 2,4-bis(diethoxyphosphoryl)butanoate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of ethyl 2,4-bis(diethoxyphosphoryl)butanoate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triethyl 2-phosphonobutyrate: This compound is structurally similar and shares many chemical properties with ethyl 2,4-bis(diethoxyphosphoryl)butanoate.
Diethylphosphonoacetic acid: Another related compound with similar reactivity and applications.
Uniqueness
This compound is unique due to its specific structure, which allows for versatile reactivity in various chemical reactions. Its ability to form stable bonds with a wide range of nucleophiles and electrophiles makes it a valuable reagent in synthetic chemistry .
Eigenschaften
CAS-Nummer |
65683-65-0 |
|---|---|
Molekularformel |
C14H30O8P2 |
Molekulargewicht |
388.33 g/mol |
IUPAC-Name |
ethyl 2,4-bis(diethoxyphosphoryl)butanoate |
InChI |
InChI=1S/C14H30O8P2/c1-6-18-14(15)13(24(17,21-9-4)22-10-5)11-12-23(16,19-7-2)20-8-3/h13H,6-12H2,1-5H3 |
InChI-Schlüssel |
RDVRYUOPQBOSHR-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(CCP(=O)(OCC)OCC)P(=O)(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[4-(3,4-Dimethylbenzoyl)piperidin-1-yl]ethan-1-one](/img/structure/B14487642.png)
![2,3-Bis[2-(ethenyloxy)ethoxy]propan-1-OL](/img/structure/B14487646.png)





![4-({[Dibutyl(chloro)stannyl]sulfanyl}carbonothioyl)morpholine](/img/structure/B14487682.png)
![3-[(2-Hydroxypropyl)amino]butan-2-ol](/img/structure/B14487687.png)



![6,8-Dioxobicyclo[3.2.2]nonane-1,5-dicarboxylic acid](/img/structure/B14487726.png)
